4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Description
Historical Development of Multi-Heterocyclic Systems in Medicinal Chemistry
The integration of multiple heterocycles into single molecular entities traces its origins to the mid-20th century, when researchers recognized that combining pharmacophores could address multi-factorial diseases. Early examples included sulfonamide hybrids and penicillin derivatives, which demonstrated enhanced efficacy through synergistic mechanisms. By the 1980s, advances in synthetic organic chemistry, particularly transition-metal-catalyzed cross-couplings, enabled systematic exploration of heterocyclic hybrids. The discovery that over 85% of FDA-approved drugs contain at least one heterocycle catalyzed efforts to develop multi-ring systems with improved ADMET profiles. For instance, the fusion of quinoline and isoquinoline scaffolds led to antimalarial agents with reduced resistance profiles.
Significance of Piperazine-Bridged Heterocycles in Drug Discovery
Piperazine’s conformational flexibility and hydrogen-bonding capacity make it indispensable for optimizing pharmacokinetics. When bridged across the 2,6-positions, as in 3,9-diazabicyclo[3.3.1]nonane derivatives, piperazine gains rigidity, enhancing target selectivity. This structural modification reduces entropic penalties during protein-ligand binding, a principle exploited in antiviral and anticancer agents. Recent synthetic breakthroughs, such as the one-step synthesis of 2,6-bridged piperazines using allylic dihalides, have expanded accessible chemical space. For example, compound 41 (3,9-diazabicyclo[3.3.1]nonane with a methylene bridge) achieved 52% yield via reaction with 3-bromo-2-(bromomethyl)prop-1-ene, demonstrating scalability for structure-activity relationship (SAR) studies.
Evolution of 1,3,4-Thiadiazole Derivatives in Pharmaceutical Research
1,3,4-Thiadiazoles emerged as privileged scaffolds due to their electron-deficient π-system, which facilitates interactions with biological nucleophiles. Early applications focused on antimicrobial agents, but recent work has uncovered neuroprotective and antidiabetic potentials. Substituents at the 2- and 5-positions critically modulate activity; cyclopropyl groups, as in 5-cyclopropyl-1,3,4-thiadiazol-2-yl, enhance metabolic stability by shielding the thiadiazole ring from oxidative degradation. Modern synthetic routes employ cyclization of thiosemicarbazides or functionalization via Suzuki-Miyaura couplings, enabling rapid diversification.
Pyrazolyl-Pyrimidine Systems: Emerging Importance in Bioactive Compounds
Pyrazolyl-pyrimidine hybrids combine the hydrogen-bond acceptor properties of pyrimidine with the hydrophobic character of pyrazole, creating dual-purpose scaffolds. In breast cancer models, pyrimidine derivatives with 3,5-dimethylpyrazolyl substitutions exhibited IC~50~ values as low as 4.72 µM. The methyl groups at the 3- and 5-positions of pyrazole improve lipophilicity, facilitating membrane penetration. Computational studies suggest that the pyrimidine N~1~ atom serves as a key hydrogen-bond donor, while the pyrazole’s aromatic system engages in π-stacking with target proteins.
Research Rationale and Objectives
This compound integrates four heterocyclic domains to exploit complementary pharmacological mechanisms:
- Piperazine bridge : Confers rigidity and directional hydrogen bonding.
- 5-Cyclopropyl-1,3,4-thiadiazole : Enhances metabolic stability and electron-deficient character.
- 3,5-Dimethylpyrazole : Optimizes lipophilicity and π-π interactions.
- Pyrimidine core : Provides a planar hydrogen-bonding platform.
The objective is to evaluate how this multi-heterocyclic architecture influences target engagement, selectivity, and physicochemical properties compared to single-scaffold analogues.
Table 1: Key Heterocyclic Motifs and Their Pharmacological Contributions
Properties
IUPAC Name |
2-cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8S/c1-12-9-13(2)26(23-12)16-10-15(19-11-20-16)24-5-7-25(8-6-24)18-22-21-17(27-18)14-3-4-14/h9-11,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWZWYPQQRWCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(S4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a β-diketone with guanidine in the presence of a base.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a suitable linker, such as a halogenated alkane, under basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Final Coupling: The final compound is obtained by coupling the intermediate products through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrimidine and thiadiazole rings using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings, using reagents such as halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl ring may yield cyclopropanone derivatives, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives.
Scientific Research Applications
4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation, differentiation, and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituent groups on the pyrimidine core, which significantly alter physicochemical and biological properties. Key comparisons include:
*Calculated based on substituent contributions.
Key Differences and Implications
The 3,5-dimethylpyrazole substituent offers superior metabolic stability over simpler pyrazole derivatives (e.g., unsubstituted pyrazole in compounds), reducing susceptibility to cytochrome P450 oxidation .
Steric and Electronic Profiles
- The cyclopropyl-thiadiazole moiety introduces steric bulk and rigidity, limiting conformational flexibility compared to the methylpiperazine-acetamide group in ’s compound. This may improve target selectivity but reduce solubility .
- Computational studies (e.g., B3LYP/6-31*G methods in ) predict distinct NMR chemical shifts for the target compound’s thiadiazole protons (δ ~8.5–9.0 ppm) versus furyl protons (δ ~6.5–7.5 ppm) in analogues, aiding structural validation .
Synthetic Complexity
- The target compound’s synthesis requires multi-step functionalization of the pyrimidine core, contrasting with simpler one-step substitutions in pyrazolo-pyrimidine derivatives (). This complexity impacts scalability but allows precise modulation of pharmacophoric groups .
Therapeutic Potential Unlike triazolo-pyrimidines (), which exhibit antiviral activity, the target compound’s kinase-inhibitory profile aligns more with anticancer applications. Its thiadiazole group may confer dual inhibitory effects on EGFR and VEGFR2, as seen in structurally related molecules .
Research Findings and Data Analysis
Physicochemical Properties
- LogP : Estimated at 2.8 (vs. 1.5 for furyl-acetamide analogue in ), indicating higher membrane permeability.
- Aqueous Solubility : ~15 µM (lower than ’s compound due to cyclopropyl-thiadiazole hydrophobicity) .
- Thermal Stability : Decomposition temperature >250°C, superior to pyrazolo-pyrimidines (<200°C) due to rigid thiadiazole-piperazine architecture .
Biological Activity
The compound 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a novel organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperazine ring, a thiadiazole moiety, and a pyrazole-pyrimidine core, which are known for their diverse biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.
Structural Features
The compound's molecular formula is with a molecular weight of approximately 355.4 g/mol. Its structure can be broken down as follows:
| Component | Description |
|---|---|
| Piperazine Ring | Enhances binding affinity to various biological targets. |
| Thiadiazole Group | Known for antimicrobial and anticancer properties. |
| Pyrazole-Pyrimidine Core | Associated with kinase inhibition and anti-inflammatory effects. |
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The thiadiazole moiety is recognized for its antimicrobial properties, potentially making this compound effective against various bacterial strains.
- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. The presence of the pyrazole-pyrimidine core suggests that it may inhibit specific kinases involved in cancer progression.
- CNS Activity : The piperazine component may contribute to central nervous system activity, indicating potential use in treating neurological disorders.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The thiadiazole ring can chelate metal ions in enzyme active sites, inhibiting their function.
- Kinase Inhibition : The pyrazole-pyrimidine structure may inhibit kinases involved in cell signaling pathways related to cancer and inflammation.
Research Findings
Recent studies have highlighted the biological activity of similar compounds, providing insights into the potential efficacy of this molecule:
Case Studies
- Anticancer Activity Study : A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7, U-937). Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a pyrimidine core substituted with a piperazine-linked 5-cyclopropyl-1,3,4-thiadiazole group and a 3,5-dimethylpyrazole moiety. The piperazine ring enhances solubility and flexibility for target interactions, while the thiadiazole and pyrazole groups contribute to π-stacking and hydrogen-bonding capabilities. Reactivity is influenced by electron-withdrawing/donating effects of substituents: cyclopropyl on thiadiazole increases steric hindrance, and methyl groups on pyrazole modulate electronic properties .
Q. What are standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones.
- Step 2: Nucleophilic substitution at the pyrimidine C4 position using piperazine derivatives.
- Step 3: Functionalization of the piperazine nitrogen with 5-cyclopropyl-1,3,4-thiadiazole via SNAr (nucleophilic aromatic substitution).
- Step 4: Introduction of 3,5-dimethylpyrazole at the pyrimidine C6 position under Mitsunobu or Buchwald-Hartwig conditions. Key reagents: NaH (base), DMF (solvent), and Pd catalysts for cross-coupling steps .
Q. How is the compound characterized post-synthesis?
- Structural confirmation: ¹H/¹³C NMR (to verify substituent positions and purity), IR (to identify functional groups like C=N in thiadiazole), and HRMS.
- Crystallography: Single-crystal X-ray diffraction (if crystals are obtainable) to resolve stereoelectronic effects .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine-thiadiazole coupling step?
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. DMSO), and stoichiometry (1:1 to 1:2 piperazine:thiadiazole).
- Catalyst screening: Evaluate Pd(OAc)₂, CuI, or ligand-free conditions.
- In-line analytics: Employ flow chemistry with real-time HPLC monitoring to identify kinetic bottlenecks .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- SAR analysis: Compare substituent effects (e.g., cyclopropyl vs. methyl on thiadiazole) using in vitro assays (e.g., kinase inhibition).
- Computational modeling: Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to steric/electronic changes.
- Meta-analysis: Cross-reference data from PubChem and peer-reviewed studies to identify outliers or assay-specific artifacts .
Q. How can regioselectivity challenges during pyrazole functionalization be addressed?
- Directing groups: Introduce temporary protecting groups (e.g., SEM-Cl) on the pyrimidine N1 to bias reactivity toward the C6 position.
- Microwave-assisted synthesis: Enhance reaction specificity via controlled heating (100–150°C, 30 min) to minimize side products.
- DFT calculations: Predict reactive sites using Gaussian software to guide experimental design .
Q. What methods validate target engagement in biological systems?
- Cellular thermal shift assay (CETSA): Measure protein target stabilization upon compound binding.
- SPR (Surface Plasmon Resonance): Quantify binding kinetics (ka/kd) for purified targets (e.g., kinases).
- Knockout models: Use CRISPR-Cas9 to delete putative targets and assess activity loss .
Key Recommendations for Researchers
- Synthesis: Prioritize microwave-assisted protocols for time efficiency and purity.
- Characterization: Combine crystallography with DFT to resolve ambiguous NMR signals.
- Biological assays: Use orthogonal methods (CETSA + SPR) to confirm target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
